molecular formula C7H4BrN3 B13666604 7-Bromopyrido[2,3-d]pyrimidine

7-Bromopyrido[2,3-d]pyrimidine

Cat. No.: B13666604
M. Wt: 210.03 g/mol
InChI Key: FUBYZFIWBLOTBD-UHFFFAOYSA-N
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Description

7-Bromopyrido[2,3-d]pyrimidine is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core with a bromine atom attached at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromopyrido[2,3-d]pyrimidine typically involves multiple steps starting from 2-aminonicotinonitrile. The process includes bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement. Microwave irradiation is often employed in the final steps to improve yields and reduce by-products .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

7-Bromopyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).

    Electrophilic Substitution: Reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Scientific Research Applications

7-Bromopyrido[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromopyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit protein kinases, which are crucial for cell growth and proliferation. This inhibition disrupts signaling pathways, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromopyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom at the 7th position makes it particularly suitable for nucleophilic substitution reactions, allowing for the synthesis of a wide variety of derivatives with potential therapeutic applications .

Properties

IUPAC Name

7-bromopyrido[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-6-2-1-5-3-9-4-10-7(5)11-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBYZFIWBLOTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=NC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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